

Application Notes: Generating and Characterizing Med27 Knockout Mouse Models

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Compound of Interest

Compound Name: Med 27

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Introduction

Mediator Complex Subunit 27 (Med27) is a key component of the Mediator complex, a multiprotein assembly that serves as a crucial transcriptional coactivator.[1][2] The Mediator complex acts as a bridge, conveying regulatory signals from gene-specific transcription factors to the RNA polymerase II machinery, thereby initiating the transcription of nearly all protein-coding genes.[3][4]

Recent clinical studies have identified biallelic loss-of-function variants in the MED27 gene as the cause of a novel autosomal recessive neurodevelopmental disorder.[5][6] Affected individuals typically present with global developmental delay, intellectual disability, dystonia, and cerebellar atrophy or hypoplasia.[5][7] This highlights the critical role of Med27 in normal neural development, particularly for the cerebellum.[6][8]

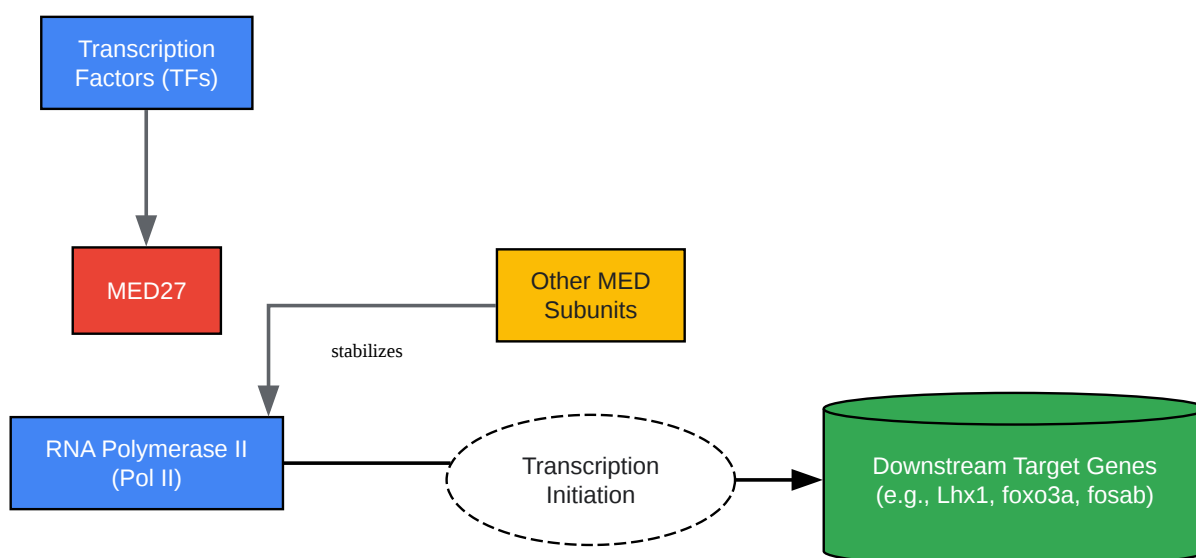
Investigating the in vivo function of Med27 through animal models presents a significant challenge. Global knockout of Med27 in mice results in preweaning lethality, and CNS-specific knockout leads to perinatal death, underscoring its essential role in early embryonic development.[1][6] Therefore, to study the function of Med27 in specific cell lineages and at later developmental stages, the generation of conditional knockout (cKO) mouse models is imperative. These models allow for the spatio-temporal deletion of the gene, bypassing the issue of embryonic lethality.

These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of Med27 conditional knockout mouse models using

CRISPR/Cas9 technology.

Signaling Pathway and Function

Med27 is an integral part of the Mediator complex, which facilitates the initiation of transcription. It helps connect transcription factors bound to enhancer regions with the RNA Polymerase II complex at the promoter, thereby activating gene expression. Loss of Med27 function disrupts this process, leading to the dysregulation of downstream target genes critical for development. In neurodevelopment, identified downstream targets include transcription factors such as Lhx1, foxo3a, and fosab.[1][6]



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Caption: Role of Med27 in Mediator complex-regulated transcription.

Quantitative Data Summary

The complete lethality of global Med27 knockout mice necessitates the use of conditional models or alternative organisms like zebrafish to study its function. Data from these models provide quantitative insights into the consequences of Med27 loss.

Table 1: Summary of Med27 Knockout Phenotypes in Mouse and Zebrafish Models

| Model Organism | Genotype | Viability | Key Phenotypes | Reference |
|----------------|----------------------------------|---------------------|--|-----------|
| Mouse | Med27 ^{-/-} (Global KO) | Prewaning lethality | Embryonic development failure | [1][6] |
| Mouse | CNS-specific KO | Perinatal death | Cerebellar agenesis | [6] |
| Mouse | Cerebellum-specific KO | Viable | Progressive cerebellar atrophy, motor deficits, loss of Purkinje cells | [6] |

| Zebrafish | med27^{-/-} (Global KO) | Embryonic/larval lethal | Severe developmental defects, motor deficits, cerebellar atrophy |[1][8] |

Table 2: Example Quantitative Phenotypic Data from med27 Knockout Zebrafish

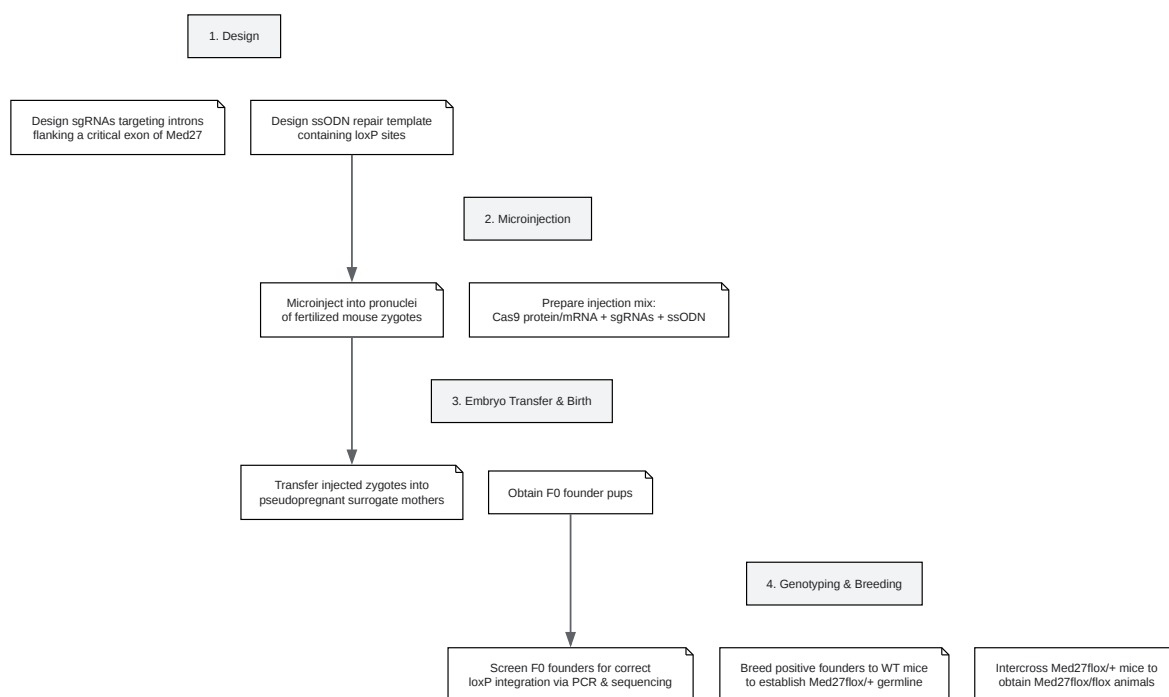
| Phenotypic Parameter | Wild-Type (WT) | med27 Knockout (KO) | Observation | Reference |
|-----------------------------|----------------|-------------------------|--|-----------|
| Proliferative Cells (PH3+) | Baseline | Significantly Increased | Failure in neurogenesis with defective progenitor cell differentiation | [9] |
| Apoptotic Cells (Caspase3+) | Baseline | Significantly Increased | Widespread cell death in the central nervous system | [9] |
| Neural Stem Cells (nestin+) | Baseline | Significantly Decreased | Impaired development of early neural progenitors | [8] |
| Locomotor Activity | Normal | Significantly Reduced | Motor deficits consistent with cerebellar dysfunction | [9] |

| Purkinje Cells | Normal Population | Significantly Decreased | Loss of critical cerebellar neurons |[9] |

Experimental Protocols

Protocol 1: Generation of Med27 Conditional Knockout (cKO) Mice via CRISPR/Cas9

This protocol outlines the generation of a Med27 conditional allele (Med27^{flox}) by inserting two loxP sites flanking a critical exon. This allows for subsequent deletion of the exon by crossing with a Cre-recombinase expressing mouse line.



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Caption: Workflow for generating Med27 conditional knockout mice.

Methodology:

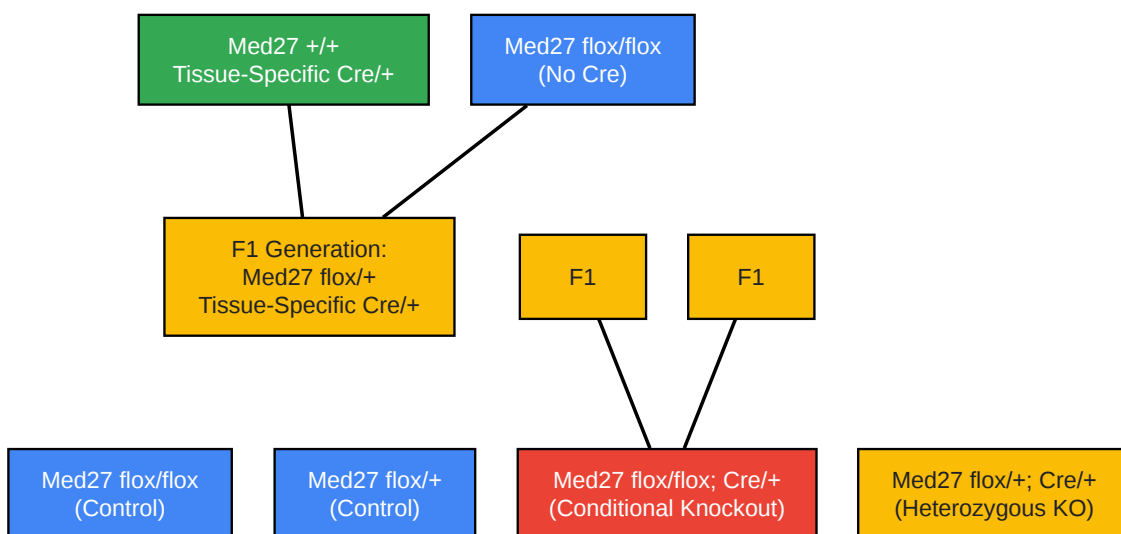
- Design of CRISPR/Cas9 Reagents:
 - Identify a critical exon of the Med27 gene. Deletion of this exon should lead to a frameshift mutation and a loss-of-function allele.
 - Using a CRISPR design tool (e.g., CHOPCHOP, CRISPOR), design two single guide RNAs (sgRNAs) that target the introns flanking the critical exon.[\[10\]](#)
 - Synthesize a single-stranded oligodeoxynucleotide (ssODN) or a plasmid donor to serve as a repair template. This template should contain the loxP sequence flanked by 50-100 bp homology arms corresponding to the genomic sequences on either side of the sgRNA cut sites.
- Preparation of Injection Mix and Microinjection:
 - Prepare a microinjection mix containing Cas9 mRNA (or protein), the two validated sgRNAs, and the ssODN repair template.[\[11\]](#)
 - Collect fertilized zygotes from superovulated female mice (e.g., C57BL/6N strain).
 - Perform pronuclear microinjection of the CRISPR/Cas9 mix into the zygotes.[\[12\]](#)[\[13\]](#)
- Generation of Founder Mice:
 - Surgically transfer the microinjected embryos into the oviducts of pseudopregnant surrogate mothers.[\[13\]](#)
 - Allow the pregnancies to proceed to term and pups (F0 founders) to be born.
- Screening and Validation:
 - When pups are weaned, obtain tail biopsies for DNA extraction.
 - Use PCR with primers designed to flank the targeted region to screen for founders carrying the loxP-flanked (floxed) allele. The insertion of the loxP site will result in a slightly larger PCR product than the wild-type allele.

- Confirm the correct insertion and orientation of the loxP sites and the absence of unintended mutations by Sanger sequencing the PCR products from positive founders.
- Breeding and Colony Establishment:
 - Breed the validated F0 founder mice with wild-type mice to test for germline transmission and establish a heterozygous Med27^{flox/+} line.
 - Intercross the Med27^{flox/+} mice to generate homozygous Med27^{flox/flox} mice, which serve as the conditional knockout line.

Protocol 2: Tissue-Specific Knockout and Genotyping

1. Breeding for Tissue-Specific Deletion:

To achieve a tissue-specific knockout, cross the homozygous Med27^{flox/flox} mice with a Cre-driver line that expresses Cre recombinase in the tissue of interest (e.g., Nestin-Cre for the central nervous system, Pcp2-Cre for cerebellar Purkinje cells).



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Caption: Breeding scheme to generate tissue-specific Med27 KO mice.

2. Genotyping Protocol:

A three-primer PCR strategy is commonly used to differentiate between the wild-type (+), floxed (flox), and knockout (Δ) alleles in a single reaction.

- Primer F: Binds upstream of the 5' loxP site.
- Primer R1: Binds between the loxP sites (within the floxed exon).
- Primer R2: Binds downstream of the 3' loxP site.

Table 3: Primer Design and Expected PCR Product Sizes for Genotyping

| Primer Name | Sequence (5' to 3') | Description |
|-------------|-------------------------------|--------------------------------------|
| Med27-F | (Sequence specific to intron) | Forward primer upstream of 5' loxP |
| Med27-R1 | (Sequence specific to exon) | Reverse primer within floxed exon |
| Med27-R2 | (Sequence specific to intron) | Reverse primer downstream of 3' loxP |
| Cre-F | (Standard Cre sequence) | Forward primer for Cre transgene |

| Cre-R | (Standard Cre sequence) | Reverse primer for Cre transgene |

Expected Results:

- Wild-Type (+): Primer F + R1 produce a small band.
- Floxed Allele (flox): Primer F + R1 produce a slightly larger band (due to loxP site).
- Knockout Allele (Δ): Primer F + R2 produce a band. The F+R1 product is absent as the exon is deleted.

- Cre Transgene: Cre-F + Cre-R produce a band indicating presence of the Cre transgene.

Protocol 3: Phenotypic Characterization of Cerebellum-Specific Med27 KO Mice

1. Behavioral Analysis (Motor Function):

- Rotarod Test: Assess motor coordination and balance by placing mice on a rotating rod with accelerating speed. Record the latency to fall. Med27 cKO mice are expected to show reduced performance.
- Balance Beam Test: Mice are trained to traverse a narrow beam. Record the time taken and the number of foot slips. This tests fine motor control and balance.

2. Histological Analysis:

- Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA), dissect and post-fix the brain. Cryoprotect in sucrose, embed, and section the cerebellum using a cryostat or vibratome.
- Nissl Staining: Stain sections to visualize neuronal architecture and identify any gross morphological defects or cell loss in the cerebellum.
- Immunohistochemistry (IHC):
 - Use an antibody against Calbindin-D28K to specifically label Purkinje cells.
 - Quantify the number and examine the dendritic arborization of Purkinje cells in cKO mice compared to control littermates (Med27^{flox/flox} without Cre). A reduction in Purkinje cell number is an expected phenotype.[\[6\]](#)

3. Molecular Analysis:

- RNA Extraction and qPCR:
 - Dissect the cerebellum from cKO and control mice.
 - Extract total RNA and synthesize cDNA.

- Perform quantitative real-time PCR (qPCR) to measure the expression levels of Med27 (to confirm knockout) and potential downstream target genes like Lhx1.[6] A significant downregulation of these targets would provide a molecular link to the observed phenotype.

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